4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol
Overview
Description
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol is a fluorinated organic compound with the molecular formula C6H4F7IO and a molecular weight of 351.99 g/mol . This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, making it highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol typically involves the fluorination of hex-2-en-1-ol followed by iodination. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures . The iodination step can be achieved using iodine or iodine monochloride (ICl) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. Additionally, its iodine atom can participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: Another fluorinated compound with similar reactivity and applications.
4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol: A structurally related compound with similar chemical properties.
Uniqueness
4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
(Z)-4,4,5,5,6,6,6-heptafluoro-2-iodohex-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F7IO/c7-4(8,1-3(14)2-15)5(9,10)6(11,12)13/h1,15H,2H2/b3-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIXLNBYXIVUKR-IWQZZHSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(C(F)(F)F)(F)F)(F)F)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(C(C(F)(F)F)(F)F)(F)F)/I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896670 | |
Record name | (2Z)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92835-92-2 | |
Record name | (2Z)-4,4,5,5,6,6,6-Heptafluoro-2-iodohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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